托吡罗司他杂质 9
描述
Topiroxostat Impurity 9 is one of the impurities of Topiroxostat, a xanthine oxidase inhibitor . It is effective in the treatment of gout and hyperuricemia . The molecular formula of Topiroxostat Impurity 9 is C13H8N6O, and its molecular weight is 264.25 .
Synthesis Analysis
The synthesis of Topiroxostat and its impurities, including Impurity 9, involves high-performance liquid chromatography . The method is high in specificity, sensitivity, repeatability, and accuracy .Molecular Structure Analysis
The IUPAC name of Topiroxostat Impurity 9 is 4-[5-(1-hydroxypyridin-4-ylidene)-1,2,4-triazol-3-yl]pyridine-2-carbonitrile . The InChI Key is DZWHXHCLXFPDRQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Topiroxostat, the parent compound of Impurity 9, reduces the synthesis of uric acid by competitively inhibiting xanthine oxidase in a selective and time-dependent manner .Physical and Chemical Properties Analysis
Topiroxostat Impurity 9 appears as a solid . Its InChI is InChI=1S/C13H8N6O/c14-8-11-7-10 (1-4-15-11)13-16-12 (17-18-13)9-2-5-19 (20)6-3-9/h1-7,20H .科学研究应用
药效学和药代动力学
托吡罗司他即使在从肝脏清除后仍表现出显著的药理活性,表明其具有持续作用,这可能是由于托吡罗司他-黄嘌呤氧化还原酶复合物的停留时间长。这一特性对其治疗高尿酸血症和相关疾病的治疗效果和作用持续时间至关重要 (骆等,2019)。
在慢性疾病中的治疗潜力
多项研究强调了托吡罗司他在治疗慢性肾脏病 (CKD) 和糖尿病肾病(这些疾病通常与高尿酸血症有关)中的潜力。例如,托吡罗司他已被证明可以有效降低 CKD 患者的血清尿酸水平并改善肾脏结局,表明其除了降尿酸作用外,还可能具有肾脏保护作用 (堀野等,2018)。
临床疗效和安全性
托吡罗司他的临床疗效和安全性已在多项研究中得到证实,表明其能够有效控制血清尿酸水平,且具有良好的安全性。此类研究对于了解托吡罗司他治疗高尿酸血症以及与其相关的杂质或衍生物时的治疗窗口和风险收益比至关重要 (钱德拉谢卡拉和保罗,2022)。
作用机制
Target of Action
Topiroxostat Impurity 9, like Topiroxostat, primarily targets Xanthine Oxidase (XO) or Xanthine Oxidoreductase (XOR) . XOR is an enzyme that regulates purine metabolism . The inhibition of this enzyme results in a significant reduction of serum urate levels .
Mode of Action
Topiroxostat Impurity 9 acts by competitively inhibiting XOR in a selective and time-dependent manner . This inhibition serves to reduce the concentration of insoluble urates and uric acid in tissues, plasma, and urine .
Biochemical Pathways
The primary biochemical pathway affected by Topiroxostat Impurity 9 is the purine metabolic pathway . XOR, the enzyme inhibited by Topiroxostat Impurity 9, plays a crucial role in this pathway. It catalyzes the oxidation of hypoxanthine to xanthine and further catalyzes the oxidation of xanthine to uric acid . By inhibiting XOR, Topiroxostat Impurity 9 reduces the production of uric acid in the body .
Pharmacokinetics
Topiroxostat and its metabolites are shown to be unaffected by renal complications, thus may be effective in patients with chronic kidney diseases . The clearance of Topiroxostat and its metabolites by a dialyzer were also reported .
Result of Action
The primary molecular effect of Topiroxostat Impurity 9 is the reduction of serum uric acid concentrations . This leads to a decrease in the concentration of insoluble urates and uric acid in tissues, plasma, and urine . Clinically, this results in the management of hyperuricemia and gout .
Action Environment
The action of Topiroxostat Impurity 9 can be influenced by environmental factors such as liver function. For instance, in patients with liver dysfunction, Topiroxostat improved arterial stiffness parameters, which might be related to its inhibitory effect on plasma XOR .
未来方向
属性
IUPAC Name |
4-[5-(1-hydroxypyridin-4-ylidene)-1,2,4-triazol-3-yl]pyridine-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6O/c14-8-11-7-10(1-4-15-11)13-16-12(17-18-13)9-2-5-19(20)6-3-9/h1-7,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWHXHCLXFPDRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=NC(=C3C=CN(C=C3)O)N=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。